molecular formula C12H17N B3261541 4-(But-3-en-1-yl)-N,N-dimethylaniline CAS No. 344408-47-5

4-(But-3-en-1-yl)-N,N-dimethylaniline

Cat. No. B3261541
CAS RN: 344408-47-5
M. Wt: 175.27 g/mol
InChI Key: HCGJUXUEWPIFPM-UHFFFAOYSA-N
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Description

“4-(But-3-en-1-yl)-N,N-dimethylaniline” is a complex organic compound. It contains an aniline group, which is an aromatic amine, and a but-3-en-1-yl group, which is a type of unsaturated hydrocarbon chain .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(But-3-en-1-yl)-N,N-dimethylaniline” would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the nature of its constituent groups .

Scientific Research Applications

Synthesis and Characterization

4-(But-3-en-1-yl)-N,N-dimethylaniline has been a subject of research in the field of synthetic chemistry. It's involved in the synthesis and characterization of various chemical compounds. For instance, Gonçalves, Beland, and Marques (2001) explored the synthesis and characterization of DNA adducts using 2,6-dimethylaniline, a compound structurally related to 4-(But-3-en-1-yl)-N,N-dimethylaniline, to understand its interaction with DNA (Gonçalves, Beland, & Marques, 2001).

Biological Activities

The compound has been studied for its potential biological activities. For example, Shouksmith et al. (2015) reported the synthesis and activity of small-molecule inhibitors containing a derivative of 4-(But-3-en-1-yl)-N,N-dimethylaniline, highlighting its potential in biological applications (Shouksmith et al., 2015).

Mechanism of Action

The mechanism of action of “4-(But-3-en-1-yl)-N,N-dimethylaniline” would depend on its specific use. For instance, if it’s used as a precursor in the synthesis of other compounds, its mechanism of action would involve its reactions with other substances .

Safety and Hazards

As with any chemical compound, handling “4-(But-3-en-1-yl)-N,N-dimethylaniline” would require appropriate safety measures. This could include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The future directions for research on “4-(But-3-en-1-yl)-N,N-dimethylaniline” would likely depend on its potential applications. For instance, if it’s found to be a useful precursor in the synthesis of other compounds, research might focus on optimizing its synthesis process .

properties

IUPAC Name

4-but-3-enyl-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-4-5-6-11-7-9-12(10-8-11)13(2)3/h4,7-10H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGJUXUEWPIFPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(But-3-en-1-yl)-N,N-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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